![molecular formula C8H14O2S B13561493 rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,5R,6R)-9-thiabicyclo[331]nonane-2,6-diol is a bicyclic compound that contains a sulfur atom within its structure
準備方法
The synthesis of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or other reduced sulfur-containing compounds.
科学的研究の応用
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, this compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The sulfur atom within the bicyclic structure plays a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various biological and chemical effects, which are the subject of ongoing research.
類似化合物との比較
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar bicyclic compounds, such as rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol and rac-(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol . These compounds share a similar bicyclic structure but differ in the heteroatom present (sulfur, nitrogen, or oxygen). The presence of different heteroatoms imparts unique chemical properties and reactivity to each compound, making them valuable for different applications in research and industry.
特性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChIキー |
YWPNTOFLNJJRGE-WCTZXXKLSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)S2)O |
正規SMILES |
C1CC2C(CCC(C1O)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


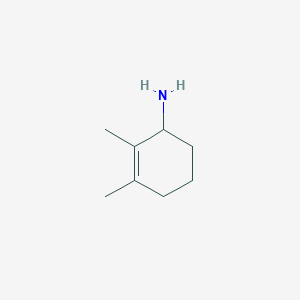
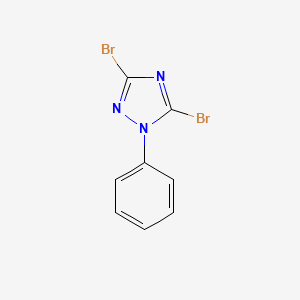
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
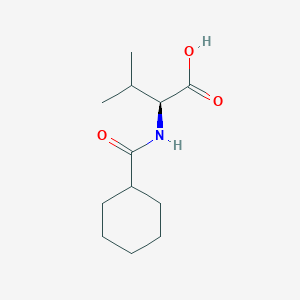
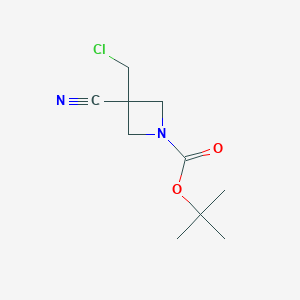
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)

![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
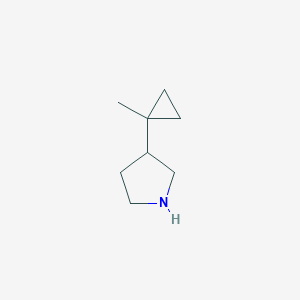
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

